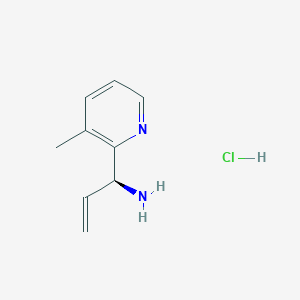
tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a complex organic compound with a molecular formula of C16H22N2O4. It is characterized by the presence of an azetidine ring, a tert-butyl group, and a benzyloxycarbonylamino moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the benzyloxycarbonylamino group: This can be done using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes, inhibiting their activity by binding to the active site. The azetidine ring can also interact with biological membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(1-(Benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate: This compound has a bromomethyl group instead of the benzyloxycarbonylamino group, leading to different reactivity and applications.
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate:
tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different reactivity, particularly in substitution and oxidation reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C19H24N2O6 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
tert-butyl 3-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
GTVRHHXWQJPRNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



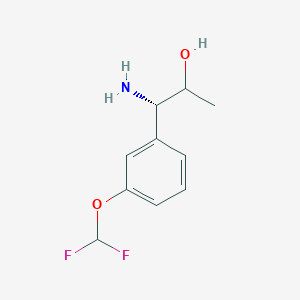



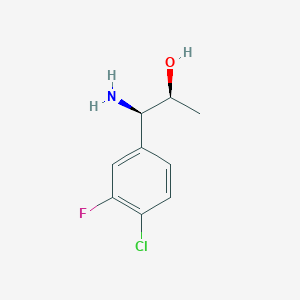
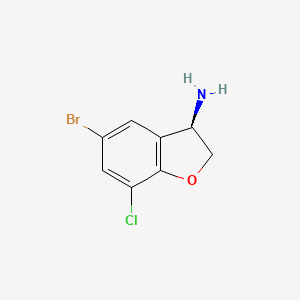

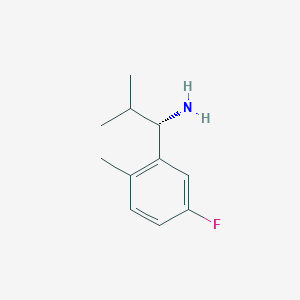
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)



